4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide
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Overview
Description
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H8ClNO2S2 and a molecular weight of 285.77 g/mol . This compound is characterized by the presence of a sulfonamide group, a thiophene ring, and a chloro-substituted benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The chloro group can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide: Unique due to the combination of sulfonamide, thiophene, and chloro-substituted benzene.
4-chloro-N-(furan-2-ylmethylidene)benzene-1-sulfonamide: Similar structure but with a furan ring instead of thiophene.
4-chloro-N-(pyridin-2-ylmethylidene)benzene-1-sulfonamide: Contains a pyridine ring instead of thiophene.
Uniqueness
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H8ClNO2S2 |
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Molecular Weight |
285.8 g/mol |
IUPAC Name |
4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H8ClNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-8H |
InChI Key |
YXXWWBDBWSEIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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